molecular formula C22H20Br2 B6291252 2',7'-Dibromospiro[adamantane-2,9'-fluorene] CAS No. 727730-32-7

2',7'-Dibromospiro[adamantane-2,9'-fluorene]

Cat. No.: B6291252
CAS No.: 727730-32-7
M. Wt: 444.2 g/mol
InChI Key: GBYFBOKDJPIZNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’,7’-Dibromospiro[adamantane-2,9’-fluorene] is a chemical compound with the molecular formula C22H20Br2. It is characterized by the presence of two bromine atoms attached to a spiro structure that combines adamantane and fluorene moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,7’-Dibromospiro[adamantane-2,9’-fluorene] typically involves the bromination of spiro[adamantane-2,9’-fluorene]. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The process requires careful monitoring of temperature and reaction time to ensure the selective bromination at the 2’ and 7’ positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated systems to control the reaction parameters. The use of high-purity starting materials and reagents is crucial to achieve the desired product quality. The final product is usually purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2’,7’-Dibromospiro[adamantane-2,9’-fluorene] undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield iodinated derivatives, while oxidation can produce ketones or alcohols. Reduction reactions typically result in the formation of hydrogenated compounds .

Scientific Research Applications

2’,7’-Dibromospiro[adamantane-2,9’-fluorene] has diverse applications in scientific research due to its unique structure and properties. Some of the key applications include:

Mechanism of Action

The mechanism of action of 2’,7’-Dibromospiro[adamantane-2,9’-fluorene] involves its interaction with specific molecular targets and pathways. The bromine atoms and the spiro structure play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Dibromospiro[fluorene-9,9’-xanthene]
  • 2,7-Dibromospiro[fluorene-9,9’-oxanthene]

Uniqueness

2’,7’-Dibromospiro[adamantane-2,9’-fluorene] is unique due to its combination of adamantane and fluorene moieties, which imparts distinct structural and chemical properties.

Properties

IUPAC Name

2',7'-dibromospiro[adamantane-2,9'-fluorene]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Br2/c23-16-1-3-18-19-4-2-17(24)11-21(19)22(20(18)10-16)14-6-12-5-13(8-14)9-15(22)7-12/h1-4,10-15H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYFBOKDJPIZNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C34C5=C(C=CC(=C5)Br)C6=C4C=C(C=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.